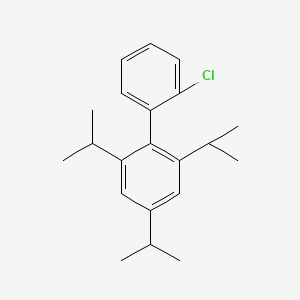

2'-Chloro-2,4,6-triisopropyl-1,1'-biphenyl

Description

Significance of Sterically Hindered Biphenyls in Ligand Design for Transition Metal Catalysis

Sterically hindered biphenyls are a subclass of substituted biaryls that feature bulky groups, typically at the ortho-positions relative to the bond connecting the two aryl rings. These bulky substituents play a critical role in the efficacy of transition metal catalysts, particularly those based on palladium. mit.eduwikipedia.org The development of bulky, electron-rich phosphine (B1218219) ligands has revolutionized palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govwikipedia.org

The considerable steric bulk imparted by groups like triisopropylphenyl serves to promote the formation of a highly reactive, monoligated L1Pd(0) complex from the less reactive L2Pd(0) species. nih.gov This active species is crucial for enabling the oxidative addition of challenging substrates, such as unactivated aryl chlorides, to occur under mild reaction conditions. scispace.com The steric hindrance around the metal center influences the coordination geometry, enhances catalyst stability, and can dictate the selectivity of the reaction. wikipedia.org Ligands incorporating the 2,4,6-triisopropylbiphenyl motif, such as XPhos, are prime examples of this design principle and have proven to be exceptionally effective and versatile in a wide array of C-N and C-C bond-forming reactions. sigmaaldrich.comwikipedia.org

Key Properties of 2'-Chloro-2,4,6-triisopropyl-1,1'-biphenyl:

| Property | Value |

| Molecular Formula | C21H27Cl |

| Molar Mass | 314.89 g/mol |

| Appearance | White to off-white solid |

| Primary Application | Intermediate in the synthesis of bulky phosphine ligands |

Historical Context and Evolution of the 2,4,6-Triisopropyl-1,1'-Biphenyl Motif in Synthetic Applications

The development of catalysts for cross-coupling reactions has progressed through several generations, with ligand design being the primary driver of innovation. wikipedia.org Early systems for reactions like the Buchwald-Hartwig amination utilized relatively simple phosphine ligands such as tri-ortho-tolylphosphine (P(o-tol)3). researchgate.net While groundbreaking, these "first-generation" catalysts had a limited substrate scope and often required harsh reaction conditions. wikipedia.org

The subsequent development of bidentate phosphine ligands like BINAP and DPPF marked a significant advancement, allowing for the coupling of a broader range of substrates. wikipedia.org However, the major breakthrough came with the introduction of bulky dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands". wikipedia.orgnih.gov This class of ligands, developed from 1998 onwards, dramatically expanded the scope and utility of palladium-catalyzed amination and other cross-coupling reactions. wikipedia.org

Within this evolution, the 2,4,6-triisopropyl-1,1'-biphenyl motif became a privileged scaffold. Researchers in the Buchwald group and others systematically added bulky groups to the biaryl backbone to enhance catalytic performance. sigmaaldrich.com The triisopropyl substitution on one of the phenyl rings, combined with a phosphine group on the other, proved to be a highly effective combination for creating ligands that are both sterically demanding and strongly electron-donating. nih.govsigmaaldrich.com This design prevents catalyst decomposition and promotes the formation of the catalytically active monoligated palladium species. sigmaaldrich.com Consequently, ligands like XPhos, which are built upon this motif, are now commercially available and widely used to facilitate challenging coupling reactions in both academic and industrial settings. wikipedia.org The compound this compound represents a key synthetic intermediate for accessing this important structural motif.

Structure

3D Structure

Properties

Molecular Formula |

C21H27Cl |

|---|---|

Molecular Weight |

314.9 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-1,3,5-tri(propan-2-yl)benzene |

InChI |

InChI=1S/C21H27Cl/c1-13(2)16-11-18(14(3)4)21(19(12-16)15(5)6)17-9-7-8-10-20(17)22/h7-15H,1-6H3 |

InChI Key |

ONXGQLQNVHERFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2Cl)C(C)C |

Origin of Product |

United States |

Synthetic Strategies for 2,4,6 Triisopropyl 1,1 Biphenyl and Its Functionalized Derivatives

Construction of the 1,1'-Biphenyl Backbone

The formation of the carbon-carbon bond linking the two phenyl rings is the cornerstone of synthesizing 2,4,6-triisopropyl-1,1'-biphenyl derivatives. The significant steric bulk of the 2,4,6-triisopropylphenyl moiety necessitates highly efficient and specialized coupling methods.

Palladium-Catalyzed Suzuki-Miyaura Coupling Methodologies for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for constructing biaryl linkages. acs.org However, the synthesis of tetra-ortho-substituted biaryls or even tri-ortho-substituted systems like the 2,4,6-triisopropyl-1,1'-biphenyl core presents a significant challenge due to severe steric hindrance, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.netacs.org

To address this, significant research has focused on developing highly active catalyst systems. These systems typically involve palladium precursors combined with specialized, bulky, and electron-rich phosphine (B1218219) ligands. Buchwald-type biaryl phosphine ligands, such as SPhos, and N-heterocyclic carbene (NHC) ligands have proven effective. acs.orgnih.gov For instance, a palladacycle pre-catalyst featuring an NHC ligand has been successfully used for the Suzuki-Miyaura coupling of sterically hindered aryl chlorides at room temperature. nih.gov

The general approach involves the coupling of an aryl halide with an organoboron reagent, as shown in the table below. For the synthesis of the 2,4,6-triisopropyl-1,1'-biphenyl backbone, this would typically involve the reaction of 2-bromo-1,3,5-triisopropylbenzene with a suitable phenylboronic acid or vice versa.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Substrates

| Palladium Source | Ligand Type | Base | Solvent | Temperature | Key Feature |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Buchwald-type (e.g., HFT-Phos) | K₃PO₄ | Toluene/H₂O | 100 °C | Highly active for demanding biaryls, allowing low catalyst loading. acs.org |

| Pd₂ (dba)₃ | Imidazopyridine monophosphine (JagPhos I) | K₃PO₄ | Dioxane | 100 °C | Effective for delivering sterically-hindered biaryls. researchgate.net |

| Palladacycle | N-Heterocyclic Carbene (NHC) | K₃PO₄ | 2-Propanol | Room Temp. | Enables coupling of hindered aryl chlorides at ambient temperature. nih.gov |

The choice of ligand is critical; it must be bulky enough to promote reductive elimination while also being sufficiently electron-rich to facilitate the oxidative addition of the sterically hindered aryl chloride.

Directed Ortho-Metallation and Functionalization Routes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. slideshare.netorganic-chemistry.org This method relies on a directing metalation group (DMG) to position an organolithium base, which deprotonates the C-H bond at the ortho position. The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a wide range of functional groups. organic-chemistry.orgunblog.fr

In the context of biphenyl (B1667301) synthesis, DoM can be used in a tandem sequence. For example, a biphenyl core can be functionalized post-synthesis, or a functional group installed via DoM can be used in a subsequent cross-coupling reaction. A common strategy involves starting with a substituted arene bearing a potent DMG, such as a diethylcarbamoyl group (-CONEt₂). nih.gov

The process can be outlined as follows:

An arene bearing a DMG is treated with a strong base (e.g., sec-butyllithium) at low temperatures (-78 °C) to generate an ortho-lithiated species. unblog.fr

This intermediate is quenched with an electrophile. For biaryl synthesis, this could involve a reaction with a zinc salt followed by a Negishi coupling or conversion to a boronic ester for a subsequent Suzuki-Miyaura coupling.

Alternatively, a pre-formed biphenyl with a DMG on one ring can be subjected to DoM to introduce functionality on that ring with high regioselectivity. nih.gov

This method allows for the construction of substitution patterns that are not easily accessible through other synthetic routes. slideshare.net

Regioselective Introduction of Chloro- and Phosphine Moieties

Once the sterically hindered 2,4,6-triisopropyl-1,1'-biphenyl backbone is constructed, the next crucial steps involve the regioselective introduction of the chloro and phosphino groups to yield the final target structure and its derivatives, which are precursors to important monodentate ligands.

Strategies for Halogenation on the Biphenyl System

The introduction of a chlorine atom at the 2'-position of the unsubstituted phenyl ring requires a highly regioselective halogenation method. Electrophilic aromatic substitution is the most common approach. The significant steric bulk of the 2,4,6-triisopropylphenyl group plays a directing role, influencing the position of the incoming electrophile on the adjacent ring.

Modern halogenation methods often avoid the use of hazardous elemental halogens, opting instead for reagents like N-halosuccinimides (NCS for chlorination, NBS for bromination). organic-chemistry.orgnih.gov The reactivity and selectivity of these reagents can be enhanced by using specific solvents, such as hexafluoroisopropanol (HFIP). organic-chemistry.orgresearchgate.net HFIP, through its strong hydrogen-bond donating ability and mild acidity, can activate the N-halosuccinimide, enabling efficient halogenation under mild conditions without the need for an additional catalyst. organic-chemistry.orgnih.gov

For the synthesis of 2'-Chloro-2,4,6-triisopropyl-1,1'-biphenyl, the reaction would proceed by treating the biphenyl precursor with a chlorinating agent. The inherent steric hindrance of the triisopropylphenyl group would sterically block the 6'-position, favoring substitution at the 2'-position.

Table 2: Reagents for Regioselective Halogenation of Arenes

| Halogenating Agent | Solvent/Activator | Key Features |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Hexafluoroisopropanol (HFIP) | Mild conditions, high regioselectivity, no catalyst needed. organic-chemistry.orgresearchgate.net |

| N-Bromosuccinimide (NBS) | Acetic Acid | Standard conditions for electrophilic bromination. |

| Triphosgene/KBr | Dichloromethane | Acts as an oxidant for bromide, allowing for regioselective bromination. researchgate.net |

Furthermore, chemoenzymatic strategies using enzymes like vanadium-dependent chloroperoxidase have been developed for the halogenation of biaryls, offering an environmentally benign route to sterically hindered halogenated products. nih.gov

Phosphinylation Reactions for the Synthesis of Monodentate Ligand Precursors

The final step in synthesizing ligands like XPhos from the this compound intermediate is the introduction of a phosphine moiety, typically a dicyclohexylphosphino or di-tert-butylphosphino group, at the 2-position of the chlorinated ring.

One of the most common methods for phosphinylation involves a lithiation-substitution sequence. The this compound is treated with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature. This results in a lithium-halogen exchange or direct deprotonation at the most acidic site, which is the 2-position ortho to the chloro group and activated by the biphenyl scaffold. The resulting aryllithium species is then quenched with an electrophilic phosphorus source, such as chlorodicyclohexylphosphine (Cy₂PCl). researchgate.net

An alternative strategy involves protecting the phosphine as a phosphine oxide during the synthesis. researchgate.netliv.ac.uk For instance, a (2-bromophenyl)diphenylphosphine oxide can undergo a Suzuki-Miyaura coupling with an appropriate boronic acid to form the biphenylphosphine oxide. liv.ac.uk The phosphine oxide is robust and withstands various reaction conditions. In the final step, it is reduced to the trivalent phosphine using a reducing agent like trichlorosilane (HSiCl₃). researchgate.netliv.ac.uk

These methods provide reliable access to the bulky monodentate phosphine ligands that are essential for modern palladium-catalyzed cross-coupling reactions. beilstein-journals.org The resulting compound, 2-(dicyclohexylphosphino)-2',4',6'-triisopropyl-1,1'-biphenyl (XPhos), is a highly effective ligand for Suzuki-Miyaura, Buchwald-Hartwig amination, and other transformations. sigmaaldrich.comachemblock.com

Structural and Stereochemical Analysis of 2,4,6 Triisopropyl 1,1 Biphenyl Derived Ligand Architectures

Atropisomerism and Axial Chirality in Substituted Biphenyls

Atropisomerism is a type of stereoisomerism that arises from restricted rotation around a single bond, leading to chiral molecules. In substituted biphenyls, this phenomenon occurs when bulky groups in the ortho positions of the two phenyl rings sterically hinder free rotation about the central C-C bond. libretexts.org This restricted rotation can lead to the isolation of stable enantiomers, known as atropisomers, which are non-superimposable mirror images of each other. libretexts.org For a substituted biphenyl (B1667301) to exhibit atropisomerism, the rotational energy barrier must be high enough to prevent racemization at room temperature, typically in the range of 16 to 19 kcal/mol. libretexts.org

The chirality in these molecules is not centered on a single atom but is a property of the molecule as a whole, specifically along the axis of the biphenyl linkage. This is referred to as axial chirality. The presence of different substituents on each of the phenyl rings, particularly in the ortho positions, is a key factor in inducing this type of chirality.

The stability of atropisomers is quantified by the energy barrier to rotation around the biphenyl single bond. This barrier can be determined both experimentally and through computational methods.

Experimental Determination: Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique used to measure rotational barriers. researchgate.net By monitoring the changes in the NMR spectrum of a compound at different temperatures, the rate of interconversion between conformers can be determined. From this, the free energy of activation (ΔG‡) for rotation can be calculated using the Eyring equation. For many substituted biphenyls, these barriers typically range from 10 to 35 kcal/mol. researchgate.net

Computational Determination: Density Functional Theory (DFT) calculations are widely used to model the conformational landscape of biphenyl derivatives and to calculate the energy barriers between different rotational isomers. researchgate.net These calculations can provide detailed insights into the transition state geometries and the electronic and steric factors that contribute to the rotational barrier. Studies have shown that DFT methods can satisfactorily reproduce experimentally determined barriers. rsc.org For accurate results, it is crucial to use appropriate basis sets and to consider solvent effects, especially for charged species. researchgate.net

The following table presents a selection of experimentally and computationally determined rotational barriers for various substituted biphenyls, illustrating the influence of different substituents.

| Compound | Method | Rotational Barrier (kcal/mol) |

| Biphenyl | Experimental | ~1.4 - 1.5 |

| 2-Methylbiphenyl | Dynamic NMR | ~7-10 |

| 2,2'-Dimethylbiphenyl | Dynamic NMR | ~19 |

| 2,2'-Dibromo-6,6'-diiodobiphenyl | - | High (resolvable isomers) |

| 2,2',6,6'-Tetrasubstituted Biphenyls | NMR Coalescence | Variable, dependent on substituents |

This table is generated based on data for representative substituted biphenyls to illustrate the range of rotational barriers.

The nature and size of the ortho-substituents have a profound impact on the conformational dynamics and the rate of enantiomer interconversion in biphenyl systems. Larger and more numerous ortho-substituents lead to increased steric hindrance, which in turn raises the energy barrier to rotation.

In the case of 2'-Chloro-2,4,6-triisopropyl-1,1'-biphenyl, the presence of three bulky isopropyl groups on one phenyl ring and a chloro group on the ortho position of the second ring creates a highly congested environment around the biphenyl linkage. This steric crowding is expected to result in a significant barrier to rotation, making the existence of stable atropisomers at room temperature highly probable. The triisopropylphenyl group is known for its high utility in ligand design as a very bulky substituent.

The interplay of steric repulsion between the ortho-substituents forces the phenyl rings to adopt a non-planar (twisted) conformation in the ground state. The interconversion between the two enantiomeric atropisomers requires passing through a higher-energy planar transition state, where the steric clash between the ortho-groups is maximized. The energy difference between the ground state and this transition state defines the rotational barrier. The size of the ortho-substituents is the most significant factor influencing this barrier. For instance, increasing the size of a halogen substituent in the ortho-position generally leads to a higher rotational barrier. nih.gov

Solid-State Structural Elucidation of Ligand Complexes via X-ray Crystallography

The table below summarizes typical crystallographic data that would be obtained from an X-ray diffraction study of a metal complex of a bulky biaryl phosphine (B1218219) ligand.

| Parameter | Typical Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Metal-Ligand Bond Lengths (Å) | e.g., Pd-P, Pd-Cl |

| Ligand Bond Angles (°) | e.g., C-P-C |

| Biphenyl Dihedral Angle (°) | Angle between the two phenyl rings |

| Coordination Geometry | e.g., Square planar, Tetrahedral |

This table illustrates the type of data obtained from X-ray crystallography and does not represent specific data for the title compound.

Advanced Spectroscopic Characterization for Ligand Structure and Conformation

Advanced spectroscopic techniques are crucial for characterizing the structure and conformation of 2,4,6-triisopropyl-1,1'-biphenyl-derived ligands, both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of these ligands. The chemical shifts and coupling constants of the aromatic and aliphatic protons and carbons provide detailed information about the electronic environment and connectivity of the atoms. For atropisomers, the presence of axial chirality can lead to distinct NMR signals for diastereotopic protons or groups, even in the absence of a traditional chiral center. Variable temperature NMR studies, as mentioned earlier, are particularly useful for studying the dynamic processes of enantiomer interconversion and determining rotational barriers.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The vibrational frequencies of the C-H, C-C, and C-Cl bonds would be characteristic features in the IR spectrum of this compound.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain information about its fragmentation patterns, which can help to confirm the structure.

The following table outlines the expected spectroscopic data for a compound like this compound based on general principles and data for similar structures.

| Technique | Expected Observations |

| ¹H NMR | - Complex aromatic signals for the biphenyl protons. - Multiple signals for the isopropyl methine and methyl protons, potentially showing diastereotopicity due to axial chirality. |

| ¹³C NMR | - Distinct signals for all unique carbon atoms in the aromatic rings and the isopropyl groups. |

| IR (cm⁻¹) | - Aromatic C-H stretching (~3000-3100). - Aliphatic C-H stretching (~2850-3000). - Aromatic C=C stretching (~1400-1600). - C-Cl stretching (~600-800). |

| Mass Spec. | - Molecular ion peak corresponding to the exact mass of the compound. - Isotopic pattern characteristic of a chlorine-containing compound. |

This table provides a general expectation of spectroscopic data and is not based on experimentally measured values for the title compound.

Ligand Design Principles Employing the 2,4,6 Triisopropyl 1,1 Biphenyl Framework

Steric and Electronic Tuning through Substituent Variation

The efficacy of ligands derived from the 2,4,6-triisopropyl-1,1'-biphenyl scaffold is a direct result of the ability to systematically tune their steric and electronic properties. This fine-tuning is achieved through the strategic placement of various substituents on the biphenyl (B1667301) backbone, allowing for the optimization of catalyst performance for specific chemical transformations.

Role of Triisopropyl Groups in Imparting Steric Hindrance and Control

The three isopropyl groups positioned at the 2,4, and 6 positions of one of the phenyl rings are a defining feature of this ligand framework. These bulky alkyl groups create a sterically demanding environment around the metal center to which the ligand is coordinated. numberanalytics.com This steric hindrance is not merely a consequence of their size but a deliberately engineered feature that plays a crucial role in the catalytic cycle. numberanalytics.comnih.gov

The significant steric bulk influences the geometry and coordination number of the metal complex, often promoting the formation of coordinatively unsaturated species that are key to catalytic activity. numberanalytics.com For instance, in palladium-catalyzed reactions, this steric crowding can facilitate the reductive elimination step, which is often the product-forming step of the catalytic cycle. researchgate.netnih.gov The cone angle, a measure of the steric bulk of a phosphine (B1218219) ligand, is significantly influenced by these remote isopropyl groups. nih.govdalalinstitute.com This allows for the creation of a pocket around the metal center that can selectively accommodate certain substrates, thereby influencing the selectivity of the reaction. nih.gov

Electronic Modulation by Peripheral Substituents, Including Halogens and Methoxy (B1213986) Groups

While the triisopropyl groups primarily govern the steric environment, the electronic properties of the resulting ligands can be precisely adjusted by introducing other substituents onto the biphenyl framework. nih.gov The electronic nature of these peripheral groups can significantly impact the electron density at the phosphorus atom and, consequently, at the metal center. dalalinstitute.com

For example, the introduction of electron-donating groups, such as methoxy groups, increases the electron density on the phosphine ligand. This enhanced electron-donating ability can, in turn, increase the electron density at the metal center, which can promote oxidative addition, a critical step in many catalytic cycles. researchgate.net Conversely, the incorporation of electron-withdrawing groups, like halogens, can decrease the electron density at the metal center. This modulation of the electronic properties is a powerful tool for tuning the reactivity and stability of the catalyst. nih.gov The ability to systematically vary these substituents allows for the creation of a library of ligands with a wide range of electronic profiles, enabling the rational design of catalysts for specific applications. researchgate.net

Development of Monodentate Phosphine Ligands (e.g., XPhos, BrettPhos Derivatives)

The 2,4,6-triisopropyl-1,1'-biphenyl scaffold has been pivotal in the development of a class of highly effective monodentate phosphine ligands, often referred to as Buchwald-type ligands. wikipedia.org These ligands have revolutionized palladium-catalyzed cross-coupling reactions, enabling transformations that were previously challenging or impossible. wikipedia.org Prominent examples include XPhos and BrettPhos, which have demonstrated remarkable activity and selectivity in a broad range of applications. nih.govacs.org

XPhos, or 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, is an electron-rich and sterically hindered ligand that has proven to be highly effective in various cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions. sigmaaldrich.com The combination of the bulky dicyclohexylphosphino group and the triisopropylbiphenyl (B8623147) backbone creates a unique steric and electronic environment that promotes high catalytic turnover numbers. sigmaaldrich.com

BrettPhos, another prominent ligand from this family, incorporates additional methoxy groups on the biphenyl framework, further enhancing its electron-donating ability. researchgate.netresearchgate.net This ligand has shown exceptional performance in challenging C-N and C-O cross-coupling reactions. acs.orgresearchgate.net The design of BrettPhos highlights the principle of fine-tuning ligand properties through the addition of peripheral substituents to achieve superior catalytic activity for specific transformations. wikipedia.org The development of these and other derivatives has been guided by a deep understanding of the relationship between ligand structure and catalytic performance. researchgate.net

| Ligand | Key Structural Features | Notable Applications |

|---|---|---|

| XPhos | Dicyclohexylphosphino group; 2,4,6-triisopropylbiphenyl backbone | Suzuki-Miyaura, Negishi, Stille, and Buchwald-Hartwig cross-coupling reactions. sigmaaldrich.com |

| BrettPhos | Dicyclohexylphosphino group; 2,4,6-triisopropylbiphenyl backbone with additional methoxy groups | Highly selective monoarylation of primary amines; C-N and C-O cross-coupling reactions. wikipedia.orgacs.org |

Design Considerations for Bidentate and Multidentate Ligand Systems Incorporating the Biphenyl Motif

While monodentate ligands based on the 2,4,6-triisopropyl-1,1'-biphenyl framework have been immensely successful, there is growing interest in the development of bidentate and multidentate ligand systems incorporating this motif. The chelation effect provided by bidentate and multidentate ligands can lead to more stable metal complexes and can offer distinct advantages in terms of catalytic activity and selectivity. rsc.org

A key design consideration is the nature of the linker connecting two biphenyl phosphine units. The length and flexibility of this linker will dictate the bite angle of the resulting bidentate ligand, which is a critical parameter influencing the geometry and reactivity of the metal center. rsc.org A rigid linker can pre-organize the two phosphine donors in a specific geometry, which can be advantageous for certain catalytic applications.

Furthermore, the placement of the phosphine groups on the biphenyl rings and the nature of the substituents on both the biphenyl backbone and the phosphine itself will influence the steric and electronic properties of the resulting complex. For instance, creating a bidentate ligand from two 2,4,6-triisopropyl-1,1'-biphenyl phosphine units would result in a highly sterically demanding ligand that could enforce a specific coordination geometry around the metal. The synthesis of such ligands presents a significant challenge but holds the promise of unlocking new catalytic reactivities. rsc.org The principles of steric and electronic tuning learned from the development of monodentate ligands can be applied to the rational design of these more complex multidentate systems. rsc.org

Catalytic Applications of Metal Complexes Incorporating 2,4,6 Triisopropyl 1,1 Biphenyl Derived Ligands

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing bulky, electron-rich phosphine (B1218219) ligands derived from the 2,4,6-triisopropyl-1,1'-biphenyl scaffold have demonstrated remarkable efficacy in a range of cross-coupling reactions. These ligands facilitate the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition step in the catalytic cycle, even with challenging substrates like aryl chlorides.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling, a powerful method for the formation of C-C bonds, is significantly enhanced by the use of palladium catalysts with ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl). These catalysts are effective for the coupling of a wide array of aryl and heteroaryl halides with boronic acids and their derivatives. The steric hindrance of the ligand is critical for promoting the reductive elimination step and preventing the formation of undesired byproducts.

Research has shown that the XPhos/Pd(OAc)₂ catalytic system is highly effective for the Suzuki-Miyaura coupling of aryl tosylates with various aryl and heteroaryl boronic acids, including sterically hindered ones like 2,4,6-triisopropylphenylboronic acid nih.gov. Furthermore, the use of a well-defined precatalyst, trans-dichlorobis(XPhos)palladium(II), has been shown to efficiently catalyze the Suzuki-Miyaura coupling of aryl and vinyl sulfonates with various boron species, affording a wide range of products in good to excellent yields acs.orgnih.gov. These conditions are compatible with a variety of functional groups, including free hydroxyl and amino groups acs.orgnih.gov.

Table 1: Selected Examples of Suzuki-Miyaura Coupling using XPhos-type Ligands

| Aryl Halide/Sulfonate | Boronic Acid/Ester | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Naphthalen-2-yl 4-methylbenzenesulfonate | (4-methoxyphenyl)boronic acid | 2-(4-Methoxyphenyl)naphthalene | 85 | acs.orgnih.gov |

| p-Tolyl 4-methylbenzenesulfonate | o-Tolylboronic acid | 2,4'-Dimethyl-1,1'-biphenyl | 78 | acs.orgnih.gov |

| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | >95 (conversion) | researchgate.net |

| Aryl Chlorides | Arylboronic acids | Biaryls | Good to Excellent | sigmaaldrich.com |

Carbon-Nitrogen Bond Forming Reactions (Amination and Cyclization)

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. Palladium catalysts incorporating bulky biaryl phosphine ligands derived from the 2,4,6-triisopropyl-1,1'-biphenyl backbone, such as XPhos, have revolutionized this field. These catalysts enable the coupling of a broad range of amines with aryl halides, including the less reactive aryl chlorides acs.orghkmu.edu.hk. The steric bulk of the ligand is believed to facilitate the reductive elimination of the C-N bond.

A practical protocol for the Buchwald-Hartwig amination of aryl chlorides utilizes a catalytic system of Pd₂(dba)₃ and XPhos with sodium tert-butoxide as the base tcichemicals.com. This system has been successfully applied to the coupling of various aryl chlorides with amines like morpholine, affording the corresponding N-aryl amines in high yields tcichemicals.com.

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with XPhos Ligand

| Aryl Chloride | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 94 | tcichemicals.com |

| Bromobenzene | Carbazole | 9-Phenyl-9H-carbazole | 97 (conversion) | acs.org |

| Bromobenzene | Diphenylamine | N,N-Diphenylaniline | 96 (conversion) | acs.org |

| Bromobenzene | Phenoxazine | 10-Phenyl-10H-phenoxazine | >99 (conversion) | acs.org |

Carbon-Oxygen Bond Forming Reactions

Palladium-catalyzed C-O bond formation provides a valuable route to diaryl ethers and other oxygen-containing compounds. Ligands derived from the 2,4,6-triisopropyl-1,1'-biphenyl scaffold, such as tert-butyl XPhos, have been shown to be excellent for these transformations. These ligands can facilitate the coupling of phenols with aryl and heteroaryl halides in high yields sigmaaldrich.com. A significant advancement is the direct palladium-catalyzed synthesis of phenols from aryl bromides and chlorides using potassium hydroxide as the nucleophile, which can then be converted to alkyl aryl ethers in a one-pot procedure sigmaaldrich.com. The first general palladium-catalyzed Suzuki-Miyaura coupling of aryl tosylates was achieved using a Pd(OAc)₂/XPhos system, highlighting the capability of these ligands to activate C-O bonds nih.gov.

Stereoselective and Chemoselective Transformations Catalyzed by Chiral Biphenyl (B1667301) Ligands

The development of chiral ligands is paramount for asymmetric catalysis. While specific examples of chiral ligands derived directly from 2'-chloro-2,4,6-triisopropyl-1,1'-biphenyl are not extensively documented in the provided search results, the broader class of chiral biphenyl phosphines is well-established for inducing stereoselectivity. The inherent chirality of the biphenyl backbone, when appropriately substituted, can create a chiral environment around the metal center, leading to enantioselective transformations nih.govnih.govresearchgate.net. The design of such ligands often involves creating C₂-symmetric or non-symmetrical structures to effectively control the stereochemical outcome of the reaction nih.gov. The principles of steric and electronic tuning of these biphenyl ligands are crucial for achieving high enantioselectivity in reactions like asymmetric hydrogenation and other C-C and C-heteroatom bond-forming reactions nih.govresearchgate.net.

Gold-Catalyzed Transformations

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the activation of alkynes and allenes towards nucleophilic attack. The use of sterically demanding phosphine ligands, including those with the 2,4,6-triisopropyl-1,1'-biphenyl backbone, is crucial for the success of many of these transformations, as they can prevent catalyst deactivation and control selectivity researchgate.netorganic-chemistry.org.

Intermolecular Cycloaddition Reactions of Alkynes with Alkenes

Gold(I) complexes bearing bulky phosphine ligands catalyze the intermolecular [2+2] cycloaddition of terminal alkynes with alkenes to furnish cyclobutenes researchgate.netorganic-chemistry.orgbeilstein-journals.org. These reactions proceed through the formation of a cyclopropyl gold(I)-carbene intermediate, which then undergoes ring expansion nih.gov. The steric bulk of the ligand is essential to favor the desired cycloaddition pathway over competing side reactions. The use of bulky ligands allows for the selective activation of the alkyne, even in the presence of an excess of the alkene organic-chemistry.org. These reactions can be performed under mild conditions and tolerate a variety of functional groups on both the alkyne and alkene partners organic-chemistry.org.

Table 3: Gold-Catalyzed Intermolecular [2+2] Cycloaddition of Alkynes with Alkenes

| Alkyne | Alkene | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetylene | α-Methylstyrene | 1-Methyl-1,3-diphenylcyclobutene | 70 | researchgate.net |

| 4-Ethynyltoluene | α-Methylstyrene | 1-Methyl-3-phenyl-1-(p-tolyl)cyclobutene | 85 | organic-chemistry.org |

| 1-Ethynyl-4-methoxybenzene | α-Methylstyrene | 3-(4-Methoxyphenyl)-1-methyl-1-phenylcyclobutene | 80 | organic-chemistry.org |

| 1-Ethynylnaphthalene | α-Methylstyrene | 1-Methyl-3-(naphthalen-1-yl)-1-phenylcyclobutene | 75 | organic-chemistry.org |

Hydroamination and Cycloisomerization Processes

Hydroamination and cycloisomerization reactions are powerful, atom-economical methods for the synthesis of nitrogen-containing compounds and complex cyclic structures, respectively. Transition metal catalysis, particularly with gold and palladium, has been pivotal in advancing these transformations. While phosphine ligands are crucial in tuning the reactivity of these metal catalysts, the application of complexes specifically incorporating 2,4,6-triisopropyl-1,1'-biphenyl-derived ligands in hydroamination and cycloisomerization is not extensively documented in the current scientific literature. Research in gold-catalyzed hydroamination has explored various phosphine ligands, and palladium-catalyzed cycloisomerizations are well-known, but detailed studies focusing on the unique contributions of the XPhos ligand family in these specific reaction types are limited. nih.govnih.govhku.hknih.govrsc.org

Applications in Other Transition Metal-Mediated Processes

In contrast to the aforementioned areas, metal complexes with 2,4,6-triisopropyl-1,1'-biphenyl-derived ligands, especially XPhos, are preeminent in a variety of other transition metal-mediated processes, most notably palladium-catalyzed cross-coupling reactions. wikipedia.org The unique structural features of these ligands make them highly effective for coupling a wide array of substrates, including sterically hindered and unreactive partners like aryl chlorides. wikipedia.orgacs.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has been significantly advanced by the use of palladium complexes featuring the XPhos ligand. acs.org These catalysts are highly efficient for coupling various aryl and vinyl sulfonates or halides with a range of boronic acids and their derivatives. acs.orgnih.gov The bulky nature of XPhos facilitates the reductive elimination step and helps to form the active monoligated palladium(0) species crucial for the catalytic cycle. acs.org Precatalysts like PdCl₂(XPhos)₂ have been developed to provide a reliable and efficient source of the active catalyst, overcoming issues of irreproducibility sometimes seen with in-situ catalyst generation. acs.orgnih.gov These systems show broad functional group tolerance and have been applied to the synthesis of bioactive molecules. acs.orgnih.gov

Table 1: Suzuki-Miyaura Coupling of Aryl Tosylates with Phenylboronic Acid Catalyzed by a PdCl₂(XPhos)₂ Precatalyst nih.gov

| Entry | Aryl Tosylate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylphenyl tosylate | 4-Methyl-1,1'-biphenyl | 79 |

| 2 | 4-Methoxyphenyl tosylate | 4-Methoxy-1,1'-biphenyl | 85 |

| 3 | 4-Acetylphenyl tosylate | 1-(1,1'-Biphenyl-4-yl)ethan-1-one | 81 |

| 4 | 4-Cyanophenyl tosylate | 1,1'-Biphenyl-4-carbonitrile | 99 |

| 5 | Naphthalen-2-yl tosylate | 2-Phenylnaphthalene | 84 |

Conditions: Aryl tosylate (1.0 equiv), Phenylboronic acid (1.5 equiv), PdCl₂(XPhos)₂ (5 mol%), TBAOH, n-BuOH/H₂O, 110 °C, 30 min, Microwave.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is one of the most powerful methods for constructing C-N bonds. Palladium complexes bearing XPhos are highly active catalysts for this transformation, effectively coupling aryl chlorides, bromides, and tosylates with a diverse range of amines, including primary and secondary amines, and amides. wikipedia.orgtcichemicals.comwikipedia.org The efficiency of the XPhos ligand allows for reactions to proceed under relatively mild conditions and with low catalyst loadings, even with challenging, electron-rich, or sterically hindered aryl chlorides. acs.orgtcichemicals.com Various generations of XPhos-based precatalysts have been developed to improve stability, activity, and ease of handling. wikipedia.orgrsc.org

Table 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine tcichemicals.com

| Catalyst Precursor | Ligand | Base | Solvent | Temp. | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(dba)₂ | XPhos | NaOtBu | Toluene | Reflux | 6 | 94 |

Conditions: 4-Chlorotoluene (1.0 equiv), Morpholine (1.5 equiv), Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), NaOtBu (2.0 equiv).

Other Cross-Coupling Reactions

The utility of XPhos-ligated palladium catalysts extends to a variety of other important cross-coupling reactions. These include:

Negishi Coupling: For the formation of C-C bonds between organozinc compounds and organic halides. labshake.comsigmaaldrich.com

Sonogashira Coupling: A method for coupling terminal alkynes with aryl or vinyl halides, for which XPhos has been shown to be an effective ligand. wikipedia.orglabshake.com

Stille Coupling: Used for the reaction of organostannanes with organic halides. labshake.comsigmaaldrich.com

The broad applicability of this ligand class underscores its importance in modern synthetic organic chemistry, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. nih.govlabshake.comsigmaaldrich.com

Mechanistic Investigations of Catalysis Involving 2,4,6 Triisopropyl 1,1 Biphenyl Ligands

Ligand Effects on Oxidative Addition Pathways

Oxidative addition is a critical first step in many palladium-catalyzed cross-coupling cycles, where the Pd(0) center inserts into a carbon-halogen bond. The steric and electronic properties of the supporting phosphine (B1218219) ligand profoundly influence this step. Ligands based on the 2,4,6-triisopropyl-1,1'-biphenyl framework are designed to be both highly electron-donating and sterically bulky. nih.govlibretexts.org

The significant steric bulk of the triisopropylphenyl group promotes the formation of monoligated L1Pd(0) species in solution. nih.gov These 14-electron complexes are more sterically accessible and electronically unsaturated compared to their bis-ligated L2Pd(0) counterparts, leading to substantially faster rates of oxidative addition, particularly with challenging substrates like aryl chlorides. nih.govnih.gov Kinetic studies have shown that for bulky biaryl phosphine ligands, the reaction pathway often involves the dissociation of a ligand from an L2Pd(0) complex to generate the more reactive L1Pd(0) intermediate before the aryl halide can effectively coordinate and react. nih.gov

The reactivity order for haloarenes in oxidative addition is typically I > Br > TsO > Cl. libretexts.org To overcome the lower reactivity of aryl chlorides, electron-rich phosphine ligands are essential to increase the electron density at the palladium center, thereby facilitating its insertion into the C-Cl bond. libretexts.org The 2,4,6-triisopropyl-1,1'-biphenyl moiety provides the necessary electronic enrichment to the phosphorus atom, which in turn makes the palladium center more nucleophilic and reactive toward oxidative addition. nih.gov This effect is crucial for the activation of otherwise unreactive C-Cl bonds at mild temperatures. nih.gov

| Ligand Property | Effect on Palladium Center | Impact on Oxidative Addition | Primary Substrate Benefit |

|---|---|---|---|

| Steric Bulk (e.g., Isopropyl groups) | Favors formation of monoligated L1Pd(0) species | Accelerates the rate by reducing coordination saturation | Hindered aryl halides, Aryl chlorides |

| Electron-Donating Nature | Increases electron density and nucleophilicity | Facilitates cleavage of the C-X bond | Aryl chlorides, Aryl tosylates |

Influence on Reductive Elimination Processes

Reductive elimination is the final, product-forming step in the catalytic cycle, where two organic fragments are coupled, and the palladium catalyst is regenerated in its active Pd(0) state. The steric and electronic features of the 2,4,6-triisopropyl-1,1'-biphenyl ligands also play a decisive role in this process.

The steric congestion imposed by the bulky triisopropylphenyl group on the palladium center is believed to accelerate reductive elimination. researchgate.net This steric pressure destabilizes the Pd(II) intermediate, promoting the formation of the C-C or C-N bond to alleviate steric strain. researchgate.net Computational and experimental studies have indicated that the "lower" aryl ring of the biaryl phosphine ligand (the triisopropyl-substituted ring) can engage in a stabilizing π-interaction with the palladium center in the Pd(II) intermediate. nih.gov However, this interaction must be overcome for reductive elimination to proceed. The inherent bulk of the ligand facilitates the necessary conformational changes to bring the coupling partners into proximity for bond formation.

Furthermore, the electron-donating properties of the ligand can influence the rate of reductive elimination. In the context of Buchwald-Hartwig amination, kinetic studies have shown that electron-donating substituents on the biaryl backbone can stabilize the palladium-amido intermediate, potentially slowing reductive elimination. acs.org However, for many C-C coupling reactions, the dominant effect of the bulky ligand is to promote the reductive elimination step, which is often rate-limiting. researchgate.netnih.gov

Identification and Characterization of Catalytic Cycle Intermediates

A comprehensive understanding of a catalytic cycle requires the identification and characterization of key intermediates. For palladium catalysts supported by bulky biaryl phosphine ligands like XPhos, several important species have been identified through spectroscopic and crystallographic methods.

Upon mixing a Pd(II) precursor like Pd(OAc)2 with XPhos, a Pd(II)(OAc)2(XPhos) complex is initially formed. nih.gov This species is subsequently reduced in situ to generate the active Pd(0) catalyst, which often exists as an L2Pd(0) complex, such as Pd(XPhos)2. nih.govrsc.org As mentioned, this bis-ligated complex is typically in equilibrium with the highly reactive monoligated L1Pd(0) species, which is often too transient to be observed directly but is inferred from kinetic data. nih.govresearchgate.net

Following oxidative addition of an aryl halide (Ar-X), a stable L1Pd(II)(Ar)(X) complex is formed. nih.gov These oxidative addition complexes can often be isolated and characterized. X-ray crystallography of such intermediates has revealed important structural details, including interactions between the palladium center and the arene rings of the biaryl ligand. nih.gov In some cases, particularly in C-N coupling reactions, the resting state of the catalyst (the most stable intermediate in the cycle) has been identified as the palladium(II) amido complex, [L1Pd(II)(Ar)(NR2)]. mit.edu The characterization of these intermediates provides direct evidence for the proposed catalytic cycle and helps rationalize the observed reactivity. researchgate.net

Kinetic Studies to Elucidate Rate-Determining Steps

In many Suzuki-Miyaura and Buchwald-Hartwig reactions, reductive elimination is considered the rate-determining step. acs.orgnih.gov However, with extremely bulky ligands, the energy barrier for oxidative addition can be raised to the point where it becomes rate-limiting. nih.govacs.org For instance, DFT calculations and kinetic experiments comparing different Buchwald ligands have shown that for a particularly bulky ligand like BrettPhos, oxidative addition is the slowest step, whereas for the slightly less bulky RuPhos, reductive elimination is rate-limiting. nih.govacs.org

Kinetic analyses often reveal complex dependencies on substrate and ligand concentrations. For example, an inverse dependence on ligand concentration is often observed, which supports a mechanism where ligand dissociation from an L2Pd(0) complex is required to form the active L1Pd(0) catalyst prior to the oxidative addition step. nih.gov By systematically varying each component and monitoring the reaction rate, a detailed picture of the reaction mechanism emerges, allowing for the rational design of more efficient catalytic systems. acs.orgmit.edu

| Catalytic Step | Key Ligand Influence | Observed Intermediates | Common Rate-Limiting Step |

|---|---|---|---|

| Oxidative Addition | Steric bulk favors L1Pd(0) pathway; Electron-rich nature activates C-X bond | Pd(0)L2, [Pd(0)L1], Pd(II)(Ar)(X)L1 | Can be rate-limiting, especially with very bulky ligands or unreactive electrophiles nih.govacs.org |

| Transmetalation | Steric bulk can accelerate this step by favoring lower coordination numbers | - | Can be rate-limiting, depending on the boron reagent and base nih.gov |

| Reductive Elimination | Steric pressure accelerates product formation | Pd(II)(Ar)(Nu)L1 | Often rate-limiting in many cross-coupling reactions acs.orgnih.gov |

Computational and Theoretical Studies on Ligand Performance and Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Energetics and Conformational Landscapes

Density Functional Theory (DFT) has become an indispensable tool for elucidating the energetic profiles of reaction pathways and the conformational landscapes of catalyst systems involving biaryl phosphine (B1218219) ligands like "2'-Chloro-2,4,6-triisopropyl-1,1'-biphenyl". nih.govrsc.orgnih.gov DFT calculations allow for the accurate prediction of molecular structures, reaction energies, and activation barriers, which are crucial for understanding catalytic cycles. nih.gov

In the context of palladium-catalyzed cross-coupling reactions, where ligands of the XPhos family (of which "this compound" is a derivative) are highly effective, DFT studies have been instrumental. rsc.org For instance, calculations can determine the relative energies of different conformers of the ligand and its metal complexes. The bulky triisopropylphenyl and chloro-substituted phenyl groups create a unique steric environment that influences the geometry of the palladium center. DFT can map the potential energy surface of the biaryl bond rotation, identifying the most stable conformations and the energy barriers between them. This information is vital as the ligand's conformation can directly impact the accessibility of the metal center to substrates and the subsequent reaction steps.

A key aspect explored through DFT is the energetics of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. rsc.org By calculating the free energy changes (ΔG) for each step, researchers can identify the rate-determining step and understand how the ligand's electronic and steric properties influence it. For example, the electron-donating nature of the phosphine group and the steric bulk of the biaryl backbone, both tunable features of this ligand class, are known to affect the rates of oxidative addition and reductive elimination. rsc.org

Table 1: Hypothetical DFT-Calculated Relative Energies of Conformers for a Palladium Complex of this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| A | 60 | 0.0 |

| B | 90 | +2.5 |

| C | 120 | +1.8 |

| D | 180 | +5.0 |

This table is illustrative and represents the type of data that can be generated through DFT calculations.

Molecular Dynamics Simulations for Ligand Flexibility and Substrate Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of "this compound" and its metal complexes over time. nih.gov While DFT provides static pictures of energy minima and transition states, MD simulations can reveal the flexibility of the ligand and the nature of its interactions with substrates and solvent molecules in a dynamic environment. nih.gov

In a typical MD simulation, the forces on each atom are calculated using a force field, and the equations of motion are integrated to track the trajectory of all atoms over a period of time, often on the nanosecond to microsecond scale. This allows for the exploration of the conformational space of the ligand-metal complex and the observation of how it changes in response to its environment.

For a bulky and flexible ligand like "this compound", MD simulations can provide insights into:

Ligand Flexibility: The simulations can quantify the range of motion of the triisopropylphenyl and chloro-substituted phenyl rings, as well as the cyclohexyl or other groups on the phosphorus atom. This flexibility can be crucial for accommodating different substrates and for facilitating the geometric changes required during the catalytic cycle.

Substrate Binding: MD can be used to simulate the process of a substrate approaching and binding to the catalytic center. This can reveal the preferred binding modes and the non-covalent interactions (e.g., van der Waals, electrostatic) that stabilize the substrate-catalyst complex.

Solvent Effects: The explicit inclusion of solvent molecules in MD simulations allows for a realistic representation of how the solvent influences the structure and dynamics of the catalyst and its interactions with substrates.

By analyzing the trajectories from MD simulations, researchers can generate data on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the ligand.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Ligand Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. frontiersin.org In the context of ligands like "this compound", QSAR can be a valuable tool for optimizing ligand design to improve catalytic performance. pharmacophorejournal.com

A QSAR study on a series of biaryl phosphine ligands would involve: pharmacophorejournal.com

Data Set: A collection of ligands with known catalytic activities (e.g., reaction yield, turnover number) for a specific reaction.

Molecular Descriptors: Calculation of a wide range of numerical descriptors that encode the structural, electronic, and physicochemical properties of each ligand. These can include steric parameters (e.g., cone angle), electronic parameters (e.g., Hammett constants), and topological indices.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is built that correlates the descriptors with the observed catalytic activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For biaryl phosphine ligands, relevant descriptors might include:

Steric Descriptors: Tolman's cone angle, solid angle, and parameters describing the bulk of the substituents on the biaryl backbone.

Electronic Descriptors: The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges on the phosphorus and metal atoms.

Topological Descriptors: Indices that describe the connectivity and shape of the molecule.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized ligand structures, thereby guiding synthetic efforts towards more effective catalysts.

Table 2: Example of Descriptors Used in a QSAR Study of Biaryl Phosphine Ligands

| Ligand | Catalytic Activity (log(TOF)) | Tolman Cone Angle (°) | HOMO Energy (eV) |

| Ligand 1 | 4.5 | 185 | -5.2 |

| Ligand 2 | 4.8 | 192 | -5.1 |

| Ligand 3 | 4.2 | 180 | -5.4 |

| Ligand 4 | 5.1 | 195 | -5.0 |

This table is illustrative and represents the type of data used to build a QSAR model.

Studies on Electronic Properties and Metal-Ligand Bonding

The electronic properties of "this compound" as a ligand are fundamental to its function in catalysis. psu.edu The phosphorus atom acts as a Lewis base, donating electron density to the metal center, while the biaryl scaffold can also participate in electronic interactions. Computational methods, particularly DFT, are used to probe these properties and the nature of the metal-ligand bond. nih.gov

Key electronic properties that are investigated include:

Electron Donating Ability: The ability of the phosphine to donate electron density to the metal can be quantified by calculating properties such as the pKa of the corresponding phosphonium (B103445) ion or by analyzing the charge distribution in the metal-ligand complex. The electron-rich nature of ligands like "this compound" is often cited as a reason for their high catalytic activity. rsc.org

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the catalyst complex is an indicator of its reactivity. A smaller gap generally suggests a more reactive species.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique used to study the bonding in molecules. It can provide a detailed picture of the donor-acceptor interactions between the ligand and the metal, quantifying the strength and character of the metal-phosphorus bond.

The bonding between the palladium center and the phosphine ligand is typically a sigma-donating interaction from the phosphorus lone pair to an empty d-orbital on the metal. There can also be a degree of π-backbonding from filled metal d-orbitals to empty σ* orbitals on the phosphorus-carbon bonds. The balance of these interactions, influenced by the substituents on the phosphorus and the biaryl backbone, fine-tunes the electronic environment at the metal center, thereby modulating its catalytic activity.

Analytical Methodologies for Characterization and Reaction Monitoring in Research

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Progress

Chromatographic methods are indispensable for separating "2'-Chloro-2,4,6-triisopropyl-1,1'-biphenyl" from starting materials, byproducts, and other impurities, thereby enabling both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized "this compound". A stability-indicating reversed-phase HPLC (RP-HPLC) method would be suitable for its analysis. chemmethod.com In a typical setup, a C18 column would be used, which separates compounds based on their hydrophobicity. chemmethod.com Due to the nonpolar nature of the biphenyl (B1667301) and isopropyl groups, "this compound" would be well-retained on such a column.

The mobile phase would likely consist of a mixture of an aqueous buffer and organic solvents like acetonitrile and/or methanol. chemmethod.comekb.eg A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from potentially more polar starting materials or less polar byproducts. Detection is commonly achieved using an ultraviolet (UV) detector, as the biphenyl system contains chromophores that absorb UV light. uobasrah.edu.iq By injecting a standard of known concentration, a calibration curve can be generated to quantify the purity of a sample and to track the consumption of reactants and formation of the product during a reaction. chemmethod.com The purity of a chromatographic peak can be further assessed using a diode array detector (DAD), which checks for consistent UV spectra across the peak. torontech.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like chlorinated biphenyls. researchgate.net The sample is vaporized and passed through a capillary column (e.g., an HT-8 or similar) where separation occurs based on boiling point and interactions with the stationary phase. researchgate.net For complex mixtures that may be encountered during reaction monitoring, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) can provide enhanced separation power and accurate compound identification. nih.gov

Following separation by GC, the molecules are ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. This allows for unambiguous identification of "this compound" and related impurities. nist.govnist.gov GC-MS is particularly effective for monitoring reaction progress by tracking the disappearance of starting material peaks and the appearance of the product peak in the chromatogram over time.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uobasrah.edu.iq The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its structural features.

The key absorptions would include:

Aromatic C-H Stretching: Signals typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: Strong absorptions from the isopropyl groups are expected between 2960 and 2850 cm⁻¹. libretexts.orgpressbooks.pub

Aromatic C=C Stretching: In-ring carbon-carbon double bond stretches result in one or more bands in the 1600-1450 cm⁻¹ region. libretexts.orgmasterorganicchemistry.com

C-H Bending: Bending vibrations for the methyl groups of the isopropyl moieties would appear around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹. libretexts.org

C-Cl Stretching: The carbon-chlorine stretch typically appears in the fingerprint region, which can be complex, but is generally found in the 800-600 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Alkane (Isopropyl) | 2960 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

| C-H Bend | Alkane (Isopropyl) | 1470 - 1350 | Medium |

| C-Cl Stretch | Aryl Halide | 800 - 600 | Medium-Strong |

Advanced Research Perspectives and Future Directions in 2,4,6 Triisopropyl 1,1 Biphenyl Ligand Chemistry

Development of Next-Generation Ligand Architectures for Enhanced Catalytic Efficiency

The evolution of ligands based on the 2,4,6-triisopropyl-1,1'-biphenyl scaffold is a testament to the power of rational ligand design in catalysis. Initial successes with ligands like XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) have spurred the development of new generations of ligands and precatalysts with enhanced stability, activity, and substrate scope. wikipedia.orgsigmaaldrich.com

Key strategies for developing next-generation architectures include:

Modification of the Phosphine (B1218219) Moiety: Altering the substituents on the phosphorus atom significantly impacts the ligand's electronic and steric properties. Replacing the dicyclohexylphosphino group with other bulky alkyl groups, such as the di-tert-butylphosphino group (t-BuXPhos), has been shown to improve performance in specific applications like the formation of diaryl ethers. wikipedia.orgsigmaaldrich.com

Substitution on the Biphenyl (B1667301) Backbone: Introducing additional functional groups onto the biphenyl framework offers another avenue for fine-tuning catalytic activity. For instance, adding methyl groups to the non-phosphine-bearing ring or methoxy (B1213986) groups at the 2' and 6' positions can enhance catalytic performance and, in some cases, stabilize the active palladium complex. sigmaaldrich.com

Development of Advanced Precatalysts: A significant advancement has been the development of well-defined palladium precatalysts that incorporate these ligands. sigmaaldrich.com Third- and fourth-generation (G3, G4) Buchwald precatalysts offer improved air and moisture stability, better solubility, and allow for lower catalyst loadings and shorter reaction times compared to generating the active catalyst in situ. sigmaaldrich.com The XPhos-G3-Pd precatalyst, for example, is a commercially available, air-stable solid that provides high efficiency and generality in cross-coupling reactions. wikipedia.org

These ongoing modifications aim to create catalysts that are not only more reactive but also more robust and easier to handle, broadening their applicability in both academic and industrial settings.

| Ligand/Precatalyst | Key Feature/Modification | Application Improvement |

| XPhos | Dicyclohexylphosphino group on the 2,4,6-triisopropylbiphenyl scaffold. sigmaaldrich.com | Highly active for C-N and C-C bond formation, especially with aryl chlorides. sigmaaldrich.comwikipedia.org |

| t-BuXPhos | Di-tert-butylphosphino group instead of dicyclohexylphosphino. wikipedia.org | Enhanced performance in the formation of diaryl ethers. wikipedia.orgsigmaaldrich.com |

| Me₄tButylXPhos | Additional methyl groups on the biphenyl backbone. sigmaaldrich.com | Excellent for C-O and C-N bond formation, including direct phenolation from aryl halides. sigmaaldrich.com |

| XPhos Pd G3 | Cyclometalated palladium mesylate precatalyst incorporating the XPhos ligand. wikipedia.org | Air-stable, convenient to handle, and highly general for various cross-coupling reactions. wikipedia.org |

Integration into Flow Chemistry and Continuous Processing for Scalable Synthesis

The translation of highly efficient catalytic reactions from batch to continuous flow processing is a major goal for the pharmaceutical and fine chemical industries, offering advantages in safety, consistency, and scalability. d-nb.infomdpi.com Catalytic systems based on 2,4,6-triisopropyl-1,1'-biphenyl ligands are prime candidates for this transition due to their high activity, which allows for short residence times and high throughput.

Research in this area focuses on several key aspects:

Homogeneous Flow Systems: The high solubility of modern Buchwald precatalysts facilitates their use in single-phase continuous flow reactors. sigmaaldrich.com This approach has been explored for reactions like the Buchwald-Hartwig amination. pharmtech.com Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to improved yields and selectivity while minimizing the accumulation of hazardous intermediates. nih.gov

Heterogenization of Catalysts: To simplify product purification and enable catalyst recycling, efforts are being made to immobilize these palladium complexes on solid supports. This can involve tethering the ligand to a polymer or silica (B1680970) backbone for use in packed-bed reactors. Such strategies are crucial for developing truly continuous and economically viable manufacturing processes.

Integrated Multi-Step Synthesis: Flow chemistry allows for the seamless integration of multiple reaction steps without the need for intermediate isolation and purification. mdpi.comthieme.de A highly active palladium catalyst featuring a triisopropylbiphenyl-based ligand could be used in one step of a multi-step sequence to produce active pharmaceutical ingredients (APIs), streamlining the entire manufacturing process. mdpi.comnih.gov

The development of robust flow protocols for these powerful cross-coupling reactions is a critical step toward more efficient and sustainable chemical manufacturing. pharmtech.com

| Flow Chemistry Approach | Advantage | Relevance to Biphenyl Ligand Systems |

| Homogeneous Flow | Precise control over reaction conditions, high heat and mass transfer, improved safety. mdpi.comnih.gov | High solubility and activity of modern precatalysts (e.g., XPhos G3) are well-suited for single-phase flow reactors. sigmaaldrich.com |

| Catalyst Immobilization | Simplified product purification, catalyst recycling, reduced metal contamination in the product. | Active area of research to tether bulky phosphine ligands to solid supports for use in packed-bed reactors. |

| Telescoped Reactions | Increased overall efficiency, reduced waste, and shorter production times by combining multiple steps. thieme.de | Enables the integration of a key Buchwald-Hartwig or Suzuki coupling step into a longer, continuous synthesis of complex molecules like APIs. nih.govnih.gov |

Exploration of Novel Reaction Pathways and Substrate Scopes

While ligands derived from the 2,4,6-triisopropyl-1,1'-biphenyl scaffold are well-established for fundamental cross-coupling reactions, research continues to expand their utility into new chemical space. The exceptional reactivity of these catalysts enables transformations that were previously difficult or impossible.

Frontiers of exploration include:

Coupling of Challenging Substrates: A primary driver for the development of these ligands was their ability to activate unreactive substrates like aryl chlorides. sigmaaldrich.com Current research pushes this further, targeting the use of aryl and vinyl sulfonates as coupling partners, which are stable and readily available alternatives to halides. sigmaaldrich.comnih.gov Furthermore, these ligands have shown efficacy in coupling sterically hindered substrates and various heteroaromatic compounds. wikipedia.orgsigmaaldrich.com

New Bond Formations: Beyond the common C-N, C-C, and C-O couplings, these catalytic systems are being applied to the formation of other important chemical bonds. This includes C-S bond formation for the synthesis of aryl thioethers and C-F bond formation, a transformation of significant interest in medicinal chemistry. sigmaaldrich.com

Asymmetric Catalysis: The development of chiral versions of biphenyl-based ligands is a promising avenue for asymmetric synthesis. By creating enantiopure ligand architectures, researchers aim to control the stereochemistry of the products, which is crucial for the synthesis of chiral drugs and natural products. nih.gov

The versatility of the 2,4,6-triisopropyl-1,1'-biphenyl framework allows for the continuous expansion of the synthetic chemist's toolkit, enabling the construction of increasingly complex molecules with high precision.

| Reaction Type | Substrate Class | Significance |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Chlorides & Sulfonates. wikipedia.orgsigmaaldrich.com | Enables C-N bond formation with readily available and stable starting materials. |

| Suzuki-Miyaura Coupling | Sterically Hindered Aryl Halides. sigmaaldrich.com | Allows for the synthesis of complex biaryl structures that are common in pharmaceuticals. |

| C-O Coupling | Phenols with Aryl Halides. sigmaaldrich.com | Provides a direct route to diaryl ethers, an important structural motif. |

| Negishi Coupling | Alkyl Sulfones with Aryl Halides. sigmaaldrich.com | Expands the scope of C-C bond-forming reactions to include functionalized sulfones. |

Design of Ligands for Sustainable and Environmentally Benign Catalysis

The principles of green chemistry are increasingly influencing ligand design and catalyst development. The goal is to create catalytic processes that are not only efficient but also minimize environmental impact through waste reduction, energy conservation, and the use of renewable resources.

Ligands based on the 2,4,6-triisopropyl-1,1'-biphenyl scaffold contribute to sustainable catalysis in several ways:

High Catalytic Activity: The remarkable efficiency of ligands like XPhos allows for reactions to be run with very low catalyst loadings, often in the parts-per-million (ppm) range for highly active systems. sigmaaldrich.comresearchgate.net This reduces the consumption of the precious metal palladium and minimizes metal contamination in the final product.

Milder Reaction Conditions: Enhanced catalytic activity often enables reactions to be performed at lower temperatures, reducing energy consumption. researchgate.net Some systems have demonstrated high performance even at room temperature. wikipedia.org

Aqueous Media Chemistry: To reduce the reliance on volatile organic solvents, research is underway to design water-soluble versions of these ligands. Incorporating sulfonate groups into the biphenyl backbone can render the ligand and its metal complex soluble in water, allowing for reactions to be performed in more environmentally friendly aqueous media. wikipedia.org

The pursuit of "greener" catalytic systems is a central theme in modern chemistry, and the continued evolution of the 2,4,6-triisopropyl-1,1'-biphenyl ligand family is at the forefront of this effort. sigmaaldrich.comscientificlabs.co.uk

Q & A

Q. What are the common synthetic routes for preparing 2'-Chloro-2,4,6-triisopropyl-1,1'-biphenyl, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves selective chlorination of a pre-functionalized biphenyl scaffold. A validated approach includes:

- Chlorination via electrophilic substitution : Introduce chlorine at the 2'-position using Cl₂ in glacial acetic acid (AcOH) under controlled temperature (0–25°C). Steric hindrance from the 2,4,6-triisopropyl groups directs chlorination to the less hindered 2'-position .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from toluene/hexane mixtures improves purity (>98%).

- Key variables : Excess Cl₂ increases byproducts (e.g., polychlorinated derivatives), while lower temperatures minimize side reactions. Yield optimization requires balancing stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral features should researchers look for?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Triisopropyl groups produce distinct multiplets (δ 1.2–1.4 ppm for CH₃; δ 2.5–3.0 ppm for methine protons). The chloro substituent deshields adjacent protons, causing a downfield shift (δ 7.2–7.5 ppm) .

- ¹³C NMR : Aromatic carbons near chlorine appear at δ 125–135 ppm; isopropyl carbons resonate at δ 20–25 ppm (CH₃) and δ 30–35 ppm (CH) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 373.23 (C₂₁H₂₆Cl⁺) and isotopic Cl pattern (3:1 ratio for M/M+2).

- IR Spectroscopy : C-Cl stretch at ~550–600 cm⁻¹ and aromatic C-H stretches at ~3050 cm⁻¹ .

Advanced Research Questions

Q. How does the steric environment created by the 2,4,6-triisopropyl substituents influence the coordination chemistry of this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The triisopropyl groups create a sterically bulky ligand environment, which:

- Enhances selectivity : Prevents undesired side reactions (e.g., β-hydride elimination) in Suzuki-Miyaura couplings by shielding the Pd center .

- Modifies catalytic activity : Bulky ligands stabilize low-coordinate Pd intermediates, accelerating oxidative addition of aryl chlorides. Comparative studies show 2,4,6-triisopropyl-substituted ligands improve turnover numbers (TONs) by 5–10× versus less hindered analogs .

- Experimental validation : Use X-ray crystallography to confirm ligand-Pd coordination geometry and DFT calculations to map steric parameters (e.g., percent buried volume, %VBur) .

Q. What strategies can be employed to resolve contradictory data regarding the catalytic efficiency of palladium complexes derived from this compound in different solvent systems?

Methodological Answer:

- Systematic solvent screening : Test polar aprotic (DMF, DMSO), nonpolar (toluene), and ethereal (THF) solvents. For example, THF improves solubility of Pd complexes but may reduce activity due to ligand dissociation .

- Control experiments :

- Compare catalytic yields with/without additives (e.g., Cs₂CO₃ in Buchwald-Hartwig aminations).

- Monitor reaction progress via in situ ³¹P NMR to detect ligand stability .

- Data reconciliation : Use multivariate analysis (e.g., PCA) to correlate solvent polarity, dielectric constant, and reaction rate .

Q. In mechanistic studies of reactions catalyzed by this compound-palladium complexes, what experimental approaches can elucidate the rate-determining step and active species?

Methodological Answer:

- Kinetic profiling : Conduct variable-temperature kinetics to calculate activation energy (Eₐ). A linear Eyring plot indicates a single rate-determining step .

- Isolation of intermediates : Trap Pd(0) or Pd(II) species using stoichiometric reactions (e.g., with PPh₃) and characterize via XAS or ESI-MS .

- Isotopic labeling : Use D₂O or ¹³C-labeled substrates to track bond-forming steps (e.g., C-C coupling in Suzuki reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.